1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H10ClFN2. It has a molecular weight of 188.63 Da . This compound is typically available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H . This code provides a specific text string representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Fluorinated Pyrimidines in Cancer Research
Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), are pivotal in the treatment of various cancers due to their ability to interfere with nucleic acid synthesis. These compounds have been a subject of extensive research, leading to the development of oral prodrugs like capecitabine, UFT, and S-1 to improve therapeutic efficacy and tolerability. Clinical studies and reviews have focused on understanding their pharmacodynamics, mechanisms of action, and ways to mitigate associated toxicities while enhancing anticancer activity. (Malet-Martino & Martino, 2002), (Miyamoto et al., 2014).
Advancements in Fluoropyrimidine-based Therapies
The development of S-1, a combination therapy that includes fluoropyrimidine derivatives, highlights the ongoing advancements in creating more effective and less toxic cancer treatments. S-1 has shown promising results in treating gastric cancer, with studies indicating its comparable efficacy to traditional therapies but with improved patient tolerability. This underscores the importance of continuous innovation in fluoropyrimidine research for cancer treatment. (Maehara, 2003), (Lenz et al., 2015).
Mechanistic Insights and Novel Applications
Research on fluorinated pyrimidines has also extended to understanding their mechanistic implications in cancer therapy, highlighting the role of novel compounds and their metabolites in affecting tumor growth and survival. This includes exploring the biochemical pathways influenced by these compounds and identifying potential targets for biomodulation to enhance anticancer effects. (Gmeiner, 2020).
Safety and Hazards
The safety information for 1-(5-Fluoropyridin-2-yl)cyclopropan-1-amine hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H302, H315, H319, and H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;/h1-2,5H,3-4,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSLZHVXBRQGED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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